molecular formula C9H10FNO B3345702 3-fluoro-N,4-dimethylbenzamide CAS No. 1090829-74-5

3-fluoro-N,4-dimethylbenzamide

Cat. No.: B3345702
CAS No.: 1090829-74-5
M. Wt: 167.18 g/mol
InChI Key: GXYKESMXHVNYNW-UHFFFAOYSA-N
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Description

3-fluoro-N,4-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the third position and a dimethylamino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N,4-dimethylbenzamide typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated to produce 3-nitrotoluene.

    Reduction: The nitro group in 3-nitrotoluene is reduced to an amino group, yielding 3-aminotoluene.

    Fluorination: 3-aminotoluene is then fluorinated to produce 3-fluoro-4-methylaniline.

    Acylation: Finally, 3-fluoro-4-methylaniline is acylated with dimethylformamide to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include nitration, reduction, fluorination, and acylation, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N,4-dimethylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces amines.

    Substitution: Produces various substituted benzamides depending on the substituent used.

Scientific Research Applications

3-fluoro-N,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N,N-dimethylbenzamide: Similar structure but with different substitution pattern.

    3-chloro-N,4-dimethylbenzamide: Chlorine atom instead of fluorine.

    3-fluoro-N,4-diethylbenzamide: Ethyl groups instead of methyl groups.

Uniqueness

3-fluoro-N,4-dimethylbenzamide is unique due to the presence of both a fluorine atom and a dimethylamino group on the benzene ring. This combination imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-fluoro-N,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-3-4-7(5-8(6)10)9(12)11-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYKESMXHVNYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090829-74-5
Record name 3-fluoro-N,4-dimethylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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